molecular formula C11H14ClNO3 B1455294 tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate CAS No. 345893-27-8

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Cat. No.: B1455294
CAS No.: 345893-27-8
M. Wt: 243.68 g/mol
InChI Key: BWJHNIPKQFCYIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate” is an organic compound . It is a derivative of tert-butyl carbamate, which is used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Molecular Structure Analysis

The molecular formula of “this compound” is C11H14ClNO3 . The InChI code is 1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15) .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 243.69 . It is a powder at room temperature . The melting point is between 88-92 degrees Celsius .

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry Applications

  • Intermediate for Biologically Active Compounds : It has been identified as an important intermediate in the synthesis of biologically active compounds, such as omisertinib (AZD9291), demonstrating its utility in the development of therapeutic agents. A rapid synthetic method for a related compound, showcasing its relevance in streamlining the production of pharmaceuticals, achieved a total yield of 81% through steps including acylation, nucleophilic substitution, and reduction (Zhao et al., 2017).

Material Science Applications

  • Development of Photovoltaic Materials : Derivatives of tert-butyl carbamates have been explored for the production of organic photovoltaic materials. The synthesis of bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine via hydrolysis of its tert-butyl carbamate derivative highlights the role of such compounds in advancing solar energy technologies (Chmovzh & Rakitin, 2021).

Enantioselective Synthesis

  • Chiral Synthesis : The compound has also been utilized in the enantioselective synthesis of chiral organoselenanes and organotelluranes, serving as a key intermediate. This underscores its significance in the production of enantiomerically pure compounds, which are crucial in the development of drugs with specific bioactivities (Piovan et al., 2011).

Chemical Synthesis Enhancements

  • Novel Synthetic Routes : Research has led to the discovery of novel synthetic routes and reactions utilizing tert-butyl carbamate derivatives. For example, the development of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a new class of N-(Boc) nitrone equivalents showcases the versatility of tert-butyl carbamate derivatives in organic synthesis, offering new pathways for generating N-(Boc)hydroxylamines (Guinchard et al., 2005).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Biochemical Analysis

Biochemical Properties

tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in the detoxification processes, potentially inhibiting their activity and leading to an accumulation of reactive oxygen species . This interaction can have downstream effects on cellular metabolism and overall cell health.

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound can induce oxidative stress by inhibiting detoxification enzymes, leading to changes in gene expression related to stress responses . Additionally, it can affect cell signaling pathways by interacting with key signaling proteins, potentially altering their activity and leading to changes in cellular functions such as proliferation, apoptosis, and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity and leading to changes in metabolic pathways . This inhibition can result in the accumulation of substrates and the depletion of products, affecting cellular metabolism. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness . Long-term exposure to the compound can result in chronic oxidative stress, affecting cellular functions and potentially leading to cell death . Additionally, the degradation products of this compound can have different biochemical properties, further influencing its effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild oxidative stress and affect cellular metabolism without causing significant toxicity . At higher doses, it can lead to severe oxidative stress, cellular damage, and toxicity . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects . It is important to carefully control the dosage to avoid toxic effects while achieving the desired biochemical outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors involved in detoxification processes, affecting metabolic flux and metabolite levels . The compound can inhibit the activity of detoxification enzymes, leading to an accumulation of reactive oxygen species and other toxic metabolites . This inhibition can have downstream effects on cellular metabolism and overall cell health .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Additionally, binding proteins can influence the distribution of the compound within tissues, affecting its overall bioavailability and effectiveness .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within cells by targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biochemical effects . For instance, localization to the mitochondria can enhance its ability to induce oxidative stress and affect cellular metabolism .

Properties

IUPAC Name

tert-butyl N-(4-chloro-3-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-7-4-5-8(12)9(14)6-7/h4-6,14H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJHNIPKQFCYIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20701729
Record name tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345893-27-8
Record name tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20701729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (4-chloro-3-hydroxyphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.